1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of cyclopropanecarboxylic acid, featuring a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in the design of enzyme inhibitors, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but lacks the cyclopropane ring.
Methyl trifluoroacetate: Another ester derivative with a trifluoroacetyl group but with a methyl ester instead of an ethyl ester.
Trifluoroacetic anhydride: A reagent used in the synthesis of trifluoroacetyl derivatives.
Uniqueness
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of both a cyclopropane ring and a trifluoroacetyl group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-2-14-6(13)7(3-4-7)5(12)8(9,10)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFWKFUVOWJRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.